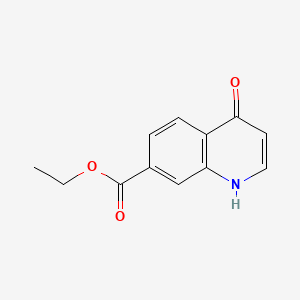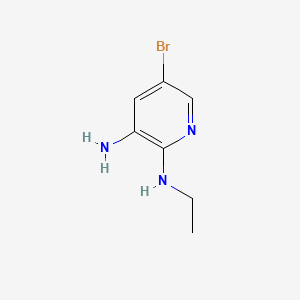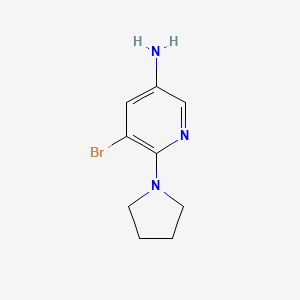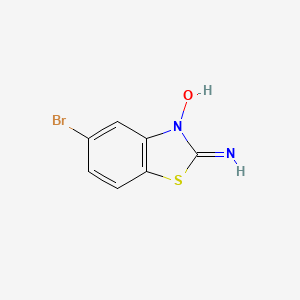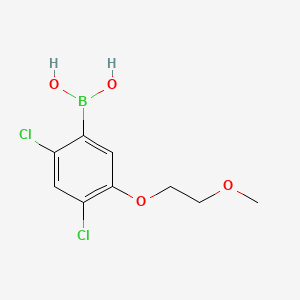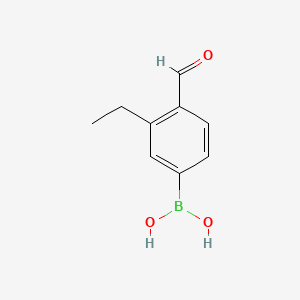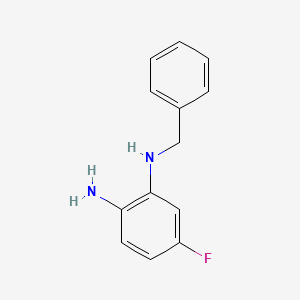
1-N-Benzyl-5-fluorobenzene-1,2-diamine
Vue d'ensemble
Description
1-N-Benzyl-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C13H13FN2 . It has a molecular weight of 216.25 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-N-Benzyl-5-fluorobenzene-1,2-diamine consists of a benzene ring with a fluorine atom and two amine groups attached to it . Additionally, one of the amine groups is further substituted with a benzyl group .Applications De Recherche Scientifique
Synthesis of Fluorinated Polymers
1-N-Benzyl-5-fluorobenzene-1,2-diamine is utilized in the synthesis of soluble fluoro-polyimides, offering exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These properties are critical for high-performance materials in electronics and aerospace applications (Xie et al., 2001).
Organometallic Chemistry
This compound plays a role in organometallic chemistry and transition-metal-based catalysis. Its partial fluorination affects electron density donation, making it a candidate for non-coordinating solvents or easily displaced ligands in metal complexes (Pike et al., 2017).
Structural Characterization
1-N-Benzyl-5-fluorobenzene-1,2-diamine contributes to the structural characterization of new stiff rod oligomeric domains, providing insights into materials science and engineering, particularly in the development of novel materials with specific mechanical properties (Krebs & Jørgensen, 2002).
Corrosion Inhibition
Derivatives of 1-N-Benzyl-5-fluorobenzene-1,2-diamine have been studied for their potential in inhibiting acidic corrosion of metals, which is crucial in extending the lifespan of industrial materials and infrastructure (Singh & Quraishi, 2016).
Photodynamics and Chemical Selectivity
The fluorination patterns in molecules similar to 1-N-Benzyl-5-fluorobenzene-1,2-diamine influence their excited-state distortions, which are pivotal in determining the chemoselectivities for photochemical reactions. This is crucial in photochemistry and the development of photoresponsive materials (Li & Lopez, 2022).
Propriétés
IUPAC Name |
2-N-benzyl-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBMHNNPUYDKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Benzyl-5-fluorobenzene-1,2-diamine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


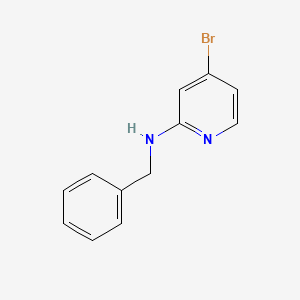
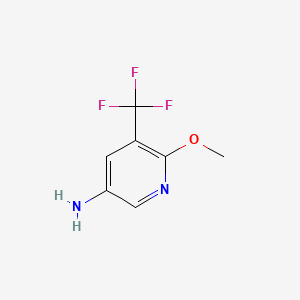
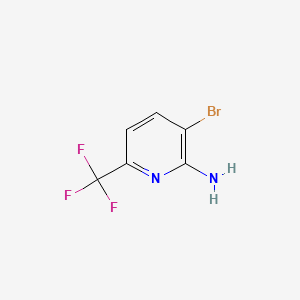
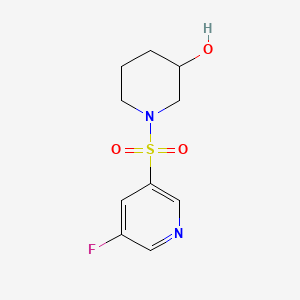
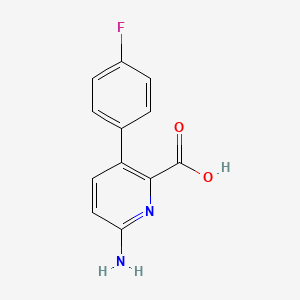
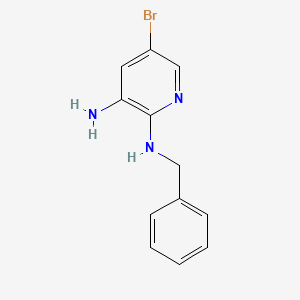
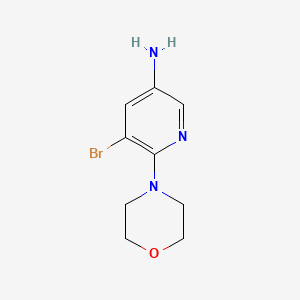
![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)
